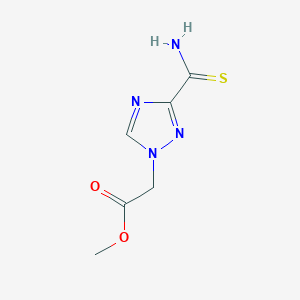

methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis can be scaled up using continuous-flow conditions. This method is atom-economical, highly selective, and environmentally benign, avoiding chromatography and isolation steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Methyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate: This compound has a similar triazole ring but lacks the carbamothioyl group.

2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound is similar but has a carboxylic acid group instead of the methyl ester.

Uniqueness

Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the carbamothioyl and acetate groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antifungal, antimicrobial, and cytotoxic effects, along with supporting data from recent studies.

Chemical Structure and Properties

The compound has the molecular formula C₆H₈N₄O₂S and a molecular weight of 200.22 g/mol. It features a triazole ring known for its bioactive properties, particularly in pharmaceutical applications. The presence of the carbamothioyl group enhances its potential as a bioactive agent by influencing its interaction with biological targets .

Antifungal and Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antimicrobial activities. The triazole moiety is particularly effective against various pathogens by inhibiting specific enzymes crucial for their survival. For instance, compounds with triazole structures have been shown to inhibit cytochrome P450 enzymes in fungi, which are vital for ergosterol biosynthesis .

Table 1: Antifungal Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 12.5 µg/mL | |

| Aspergillus niger | 25 µg/mL | |

| Staphylococcus aureus | 15 µg/mL |

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound was tested against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer), using the sulforhodamine B (SRB) assay to determine its efficacy.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

These results indicate that the compound has promising potential as an anticancer agent; however, further studies are necessary to elucidate the mechanisms behind its cytotoxicity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known to participate in hydrogen bonding and π-stacking interactions with target proteins, which can disrupt their normal function.

Interaction Studies

Recent studies have employed molecular docking techniques to assess the binding affinities of this compound with different enzymes. These studies highlight the importance of structural features in determining the compound's biological activity.

Table 3: Binding Affinities with Target Enzymes

| Enzyme | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Cytochrome P450 | -7.5 | |

| Carbonic Anhydrase | -8.0 | |

| Dipeptidyl Peptidase IV | -6.5 |

Case Studies

In one notable case study, researchers synthesized a series of triazole derivatives based on this compound and evaluated their biological activities. The study found that modifications to the carbamothioyl group significantly impacted both antifungal and anticancer activities, suggesting that structural optimization could enhance therapeutic efficacy .

Properties

CAS No. |

1193387-92-6 |

|---|---|

Molecular Formula |

C6H8N4O2S |

Molecular Weight |

200.22 g/mol |

IUPAC Name |

methyl 2-(3-carbamothioyl-1,2,4-triazol-1-yl)acetate |

InChI |

InChI=1S/C6H8N4O2S/c1-12-4(11)2-10-3-8-6(9-10)5(7)13/h3H,2H2,1H3,(H2,7,13) |

InChI Key |

DTGUVNAYYOPYGT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C(=S)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.